molecular formula C14H15NO B503884 N-cinnamyl-N-(2-furylmethyl)amine

N-cinnamyl-N-(2-furylmethyl)amine

Cat. No.: B503884
M. Wt: 213.27g/mol
InChI Key: WDHMAQBFXIZWTE-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamyl-N-(2-furylmethyl)amine is a synthetic amine derivative that incorporates both cinnamyl and furylmethyl pharmacophores, a structural combination recognized in bioactive compound research . This places it within a class of compounds studied for its potential interactions with various biological targets. While specific studies on this exact molecule are limited, its core structural components are well-represented in investigative chemistry. The cinnamoyl scaffold is associated with a broad spectrum of pharmacological activities, with significant research interest in its antimicrobial and antiparasitic properties . For instance, related cinnamic acid derivatives have demonstrated promising activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , as well as against the parasite Leishmania infantum . The mechanism of action for such compounds often involves target-based inhibition; some cinnamides are potent inhibitors of bacterial enzymes like NagZ, a glycoside hydrolase involved in peptidoglycan recycling and a potential target for overcoming β-lactam antibiotic resistance . Other research suggests that derivatives can interact with fungal membranes and cell walls . The furan ring, a common heterocycle in bioactive molecules, may contribute to these interactions by influencing the compound's electronic properties and binding affinity. This amine is intended for research applications only, including as a building block in medicinal chemistry, a candidate for antimicrobial and antiparasitic screening programs, and a tool for mechanistic studies in enzymology.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27g/mol

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C14H15NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-9,11,15H,10,12H2/b8-4+

InChI Key

WDHMAQBFXIZWTE-XBXARRHUSA-N

SMILES

C1=CC=C(C=C1)C=CCNCC2=CC=CO2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C=CCNCC2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cinnamic acid derivatives, including N-cinnamyl-N-(2-furylmethyl)amine. These compounds have shown significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several cinnamic acid derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:

CompoundMIC (µM) against Staphylococcus aureusMIC (µM) against Candida albicans
This compound672.83789.19
Butyl cinnamate626.62672.83
Ethyl cinnamate726.36789.19

The results indicated that the presence of specific functional groups significantly influences the antimicrobial activity, with certain derivatives exhibiting enhanced efficacy due to increased lipophilicity, which facilitates better membrane penetration .

Anticancer Research

This compound and its derivatives have been investigated for their potential anticancer properties . The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Mechanisms

A comprehensive study examined the effects of cinnamic acid derivatives on cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving:

  • Reactive Oxygen Species (ROS) generation
  • Disruption of mitochondrial membrane potential
  • Activation of caspase pathways

The study noted that the structural modifications in this compound could enhance its cytotoxicity against neoplastic cells, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Question

  • Handling : Use gloves and fume hoods to avoid inhalation or skin contact, as aromatic amines may be toxic .
  • Storage : Keep in airtight containers at –20°C to prevent oxidation or decomposition .
  • Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste streams.

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